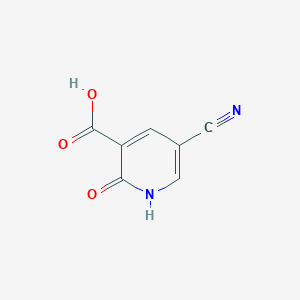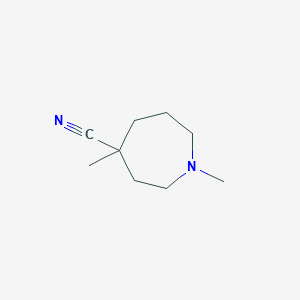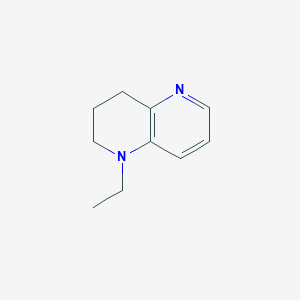
3-(Pyrazin-2-yl)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrazin-2-yl)isoxazol-5-amine is a heterocyclic compound that features both pyrazine and isoxazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both nitrogen and oxygen atoms in the rings contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring . The pyrazine ring can then be introduced through various substitution reactions.
Industrial Production Methods
Industrial production of 3-(Pyrazin-2-yl)isoxazol-5-amine may involve large-scale cycloaddition reactions using metal catalysts such as copper or ruthenium . These methods are optimized for high yield and purity, often employing microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrazin-2-yl)isoxazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
3-(Pyrazin-2-yl)isoxazol-5-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(Pyrazin-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved in its action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Pyrazin-2-yl)isoxazole: Lacks the amine group but shares the core structure.
5-Amino-3-(pyrazin-2-yl)isoxazole: Similar structure with an additional amino group.
3-(Pyridin-2-yl)isoxazol-5-amine: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
3-(Pyrazin-2-yl)isoxazol-5-amine is unique due to the combination of the pyrazine and isoxazole rings, which imparts distinct chemical and biological properties. The presence of the amine group further enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H6N4O |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
3-pyrazin-2-yl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H6N4O/c8-7-3-5(11-12-7)6-4-9-1-2-10-6/h1-4H,8H2 |
InChI Key |
WAPHWBJGBGGLNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=NOC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


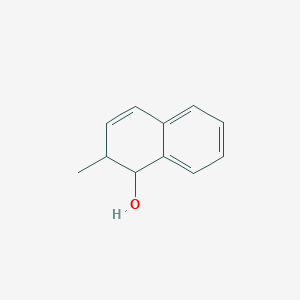
![(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid](/img/structure/B11919851.png)

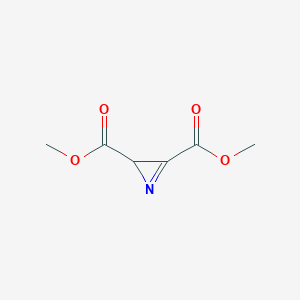
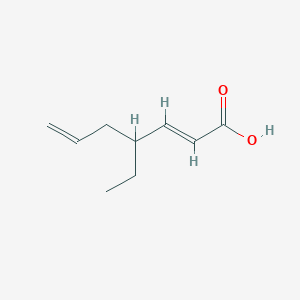
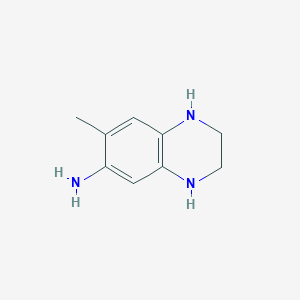

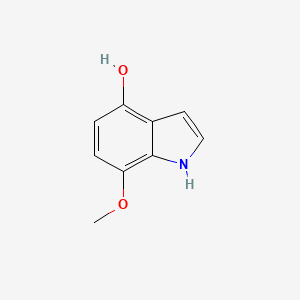
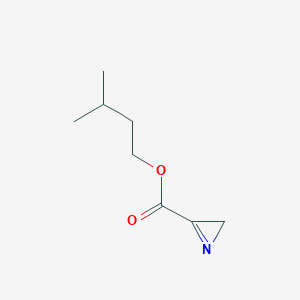
![2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine](/img/structure/B11919879.png)
![2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine](/img/structure/B11919895.png)
